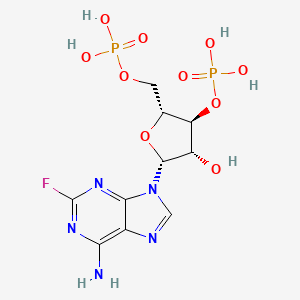
9-(3,5-Di-O-phosphono-beta-D-arabinofuranosyl)-2-fluoro-9H-purin-6-amine
Vue d'ensemble
Description
9-(3,5-Di-O-phosphono-beta-D-arabinofuranosyl)-2-fluoro-9H-purin-6-amine, commonly known as F-ara-A, is a synthetic analog of the naturally occurring nucleoside adenosine. It was first synthesized in the 1960s and has since been extensively studied for its potential applications in cancer treatment and antiviral therapy. F-ara-A is a potent inhibitor of DNA synthesis and has been shown to induce apoptosis in cancer cells.
Applications De Recherche Scientifique
Synthesis and Characterization
- Quality Control and Impurity Synthesis : A study focused on synthesizing specified impurities of fludarabine phosphate, including "9-(3,5-Di-O-phosphono-beta-D-arabinofuranosyl)-2-fluoro-9H-purin-6-amine," to strengthen quality control. These compounds were synthesized through substitution reactions and identified via HR-MS and NMR, aiding in the qualitative and quantitative analysis of fludarabine phosphate related substances (Jin Xi-ping, 2012).
Chemical Synthesis Approaches
- Chemo-Enzymatic Synthesis : A chemo-enzymatic synthesis pathway was developed for creating nucleoside analogs, using "9-(3,5-Di-O-phosphono-beta-D-arabinofuranosyl)-2-fluoro-9H-purin-6-amine" as a key precursor. This process involves the use of recombinant enzymes and highlights the molecule's role in the formation of analogs like Fludarabine and Nelarabine, showcasing its significance in drug synthesis (I. Konstantinova et al., 2011).
Novel Synthesis Routes and Modifications
- Acyclic Nucleotide Analogues : Research into the synthesis of acyclic nucleotide analogs derived from modifications of purine bases explored new pathways for creating derivatives with potential therapeutic applications. This work underscores the versatility of purine nucleosides in drug development and the importance of exploring new chemical modifications for enhanced efficacy (P. Alexander et al., 2000).
Propriétés
IUPAC Name |
[(2R,3S,4S,5R)-5-(6-amino-2-fluoropurin-9-yl)-4-hydroxy-2-(phosphonooxymethyl)oxolan-3-yl] dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FN5O10P2/c11-10-14-7(12)4-8(15-10)16(2-13-4)9-5(17)6(26-28(21,22)23)3(25-9)1-24-27(18,19)20/h2-3,5-6,9,17H,1H2,(H2,12,14,15)(H2,18,19,20)(H2,21,22,23)/t3-,5+,6-,9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWZDRSVQWVESFS-FTWQFJAYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)COP(=O)(O)O)OP(=O)(O)O)O)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC2=C(N=C(N=C2N1[C@H]3[C@H]([C@@H]([C@H](O3)COP(=O)(O)O)OP(=O)(O)O)O)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FN5O10P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30203365 | |
| Record name | 9-(3,5-Di-O-phosphono-beta-D-arabinofuranosyl)-2-fluoro-9H-purin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30203365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
445.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-(3,5-Di-O-phosphono-beta-D-arabinofuranosyl)-2-fluoro-9H-purin-6-amine | |
CAS RN |
548774-53-4 | |
| Record name | 9-(3,5-Di-O-phosphono-beta-D-arabinofuranosyl)-2-fluoro-9H-purin-6-amine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0548774534 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-(3,5-Di-O-phosphono-beta-D-arabinofuranosyl)-2-fluoro-9H-purin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30203365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9-(3,5-DI-O-PHOSPHONO-.BETA.-D-ARABINOFURANOSYL)-2-FLUORO-9H-PURIN-6-AMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SV2Z8F240H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2S)-2-[[(2S)-4-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]-3-phenylpropanoic acid](/img/structure/B1353953.png)
![[2,2'-Bipyridin]-3-amine](/img/structure/B1353957.png)

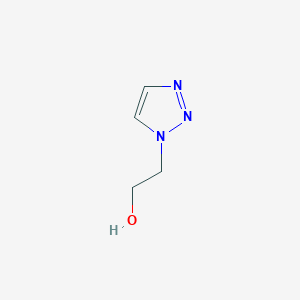




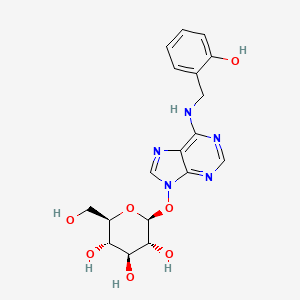

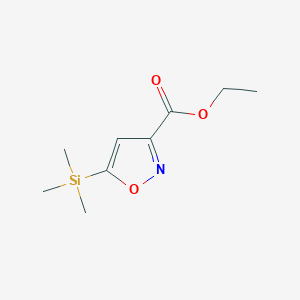
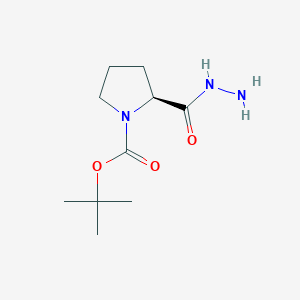
![tert-Butyl N-[(5S)-5-{[(9H-fluoren-9-ylmethoxy)-carbonyl]amino}-6-oxohexyl]carbamate](/img/structure/B1353986.png)
